molecular formula C16H14FN5O2 B2601045 2-(4-fluorophenoxy)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide CAS No. 2034332-55-1

2-(4-fluorophenoxy)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Cat. No.: B2601045
CAS No.: 2034332-55-1
M. Wt: 327.319
InChI Key: XGDZPYYSTBLNMT-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a fluorophenoxy group, a pyridinyl group, and a triazole ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.

    Synthesis of the Triazole Ring: The triazole ring is synthesized via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.

    Coupling of Intermediates: The final step involves coupling the fluorophenoxy intermediate with the triazole ring and the pyridinyl group under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenoxy and pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-fluorophenoxy)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
  • 2-(4-bromophenoxy)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
  • 2-(4-methylphenoxy)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Uniqueness

The presence of the fluorophenoxy group in 2-(4-fluorophenoxy)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide imparts unique properties, such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from its analogs with different substituents on the phenoxy group.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[(1-pyridin-4-yltriazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O2/c17-12-1-3-15(4-2-12)24-11-16(23)19-9-13-10-22(21-20-13)14-5-7-18-8-6-14/h1-8,10H,9,11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDZPYYSTBLNMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NCC2=CN(N=N2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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